Product packaging for Carnosine, D-(Cat. No.:CAS No. 5853-00-9)

Carnosine, D-

Cat. No.: B3054151
CAS No.: 5853-00-9
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-SSDOTTSWSA-N
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Description

Overview of L-Carnosine (β-alanyl-L-histidine) in Biological Systems

L-Carnosine is a ubiquitous dipeptide found in high concentrations within excitable tissues, including skeletal muscle, cardiac muscle, and the brain ontosight.ainih.govwikipedia.orgresearchgate.netdarwin-nutrition.frencyclopedia.pubresearchgate.net. Its physiological functions are diverse and well-documented. Primarily, L-carnosine acts as a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reactive aldehydes, thereby protecting cellular components from oxidative damage ontosight.ainih.govresearchgate.netencyclopedia.pubrsc.orgnih.govresearchgate.netd-nb.info. It also serves as an effective buffer against pH fluctuations, particularly within muscle cells during intense metabolic activity wikipedia.orgdarwin-nutrition.frresearchgate.netnih.gov. Furthermore, L-carnosine exhibits metal-chelating properties, can inhibit protein glycation and cross-linking, and has demonstrated anti-aging and neuroprotective effects nih.govwikipedia.orgdarwin-nutrition.frencyclopedia.pubd-nb.infomdpi.commsu.rusciopen.comaginganddisease.orgmdpi.comresearchgate.net. The synthesis of L-carnosine involves the enzymatic linkage of β-alanine and L-histidine. However, its bioavailability in vivo is significantly influenced by the activity of carnosinase enzymes, which rapidly hydrolyze it into its constituent amino acids mdpi.commdpi.comnih.govmdpi.com.

Definition and Significance of D-Carnosine as an Optical Isomer

D-Carnosine is the optical enantiomer of the naturally occurring L-carnosine, meaning it is a stereoisomer that is a non-superimposable mirror image of L-carnosine rsc.orgmdpi.comnih.govontosight.ai. While L-carnosine incorporates the L-configuration of histidine, D-carnosine is synthesized using D-histidine rsc.orgontosight.ai. Chemically, both molecules share the same molecular formula (C9H14N4O3) and a molar mass of approximately 226.24 g/mol rsc.orgnih.gov. They exhibit similar crystalline structures and melting points, typically around 251.0–253.2 °C rsc.orgmdpi.com. The primary distinction lies in their stereochemistry, specifically at the chiral carbon atom of the histidine residue rsc.org.

The significance of D-carnosine as an optical isomer is largely underscored by its differential interaction with biological systems, particularly enzymes. Crucially, D-carnosine is notably resistant to hydrolysis by carnosinases, enzymes that readily degrade L-carnosine mdpi.commdpi.comnih.govmdpi.comgoogle.com. This resistance suggests that D-carnosine may possess a more favorable pharmacokinetic profile in humans, who have higher levels of serum carnosinases, potentially leading to greater stability and sustained presence in biological fluids and tissues mdpi.comnih.gov. Research indicates that D-carnosine can also cross the blood-brain barrier and has demonstrated neuroprotective capabilities in vitro, comparable to its L-enantiomer mdpi.comnih.gov.

Rationale for Academic Investigation into D-Carnosine's Unique Biological and Chemical Characteristics

The academic interest in D-carnosine stems from several key factors, primarily driven by its distinct biochemical properties compared to L-carnosine. The most significant rationale is its resistance to carnosinase-mediated degradation mdpi.commdpi.comnih.govgoogle.com. Given that carnosinases are abundant in human serum and significantly reduce the bioavailability of L-carnosine, D-carnosine's stability presents a compelling avenue for therapeutic development where sustained levels are desired mdpi.commdpi.comnih.govmdpi.comgoogle.com. This inherent stability makes it a subject of investigation for potential advantages in pharmacokinetic profiles and therapeutic efficacy.

Furthermore, comparative studies are essential to elucidate whether D-carnosine retains the beneficial biological activities of L-carnosine, such as antioxidant and neuroprotective effects, or if its unique stereochemistry confers novel properties mdpi.comnih.govontosight.ai. For instance, while L-carnosine has been shown to be cytotoxic to neoplastic cells in the absence of pyruvate, D-carnosine does not exhibit this specific effect researchgate.netpsu.edumsu.ru. This difference highlights how stereoisomerism can lead to distinct cellular interactions, providing a rationale for exploring D-carnosine's specific biological profile. The investigation into D-carnosine is therefore motivated by the potential to harness its improved stability and potentially unique biological activities for therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O3 B3054151 Carnosine, D- CAS No. 5853-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319103
Record name D-Carnosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5853-00-9
Record name D-Carnosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5853-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnosine, D-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Carnosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARNOSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE2264A962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Cellular and Molecular Research on D Carnosine

In Vitro Cellular Studies and Stereoisomeric Contrasts

Research comparing D-carnosine with its stereoisomer, L-carnosine, reveals distinct differences in their cellular effects, particularly concerning neuroprotection and cellular senescence.

Comparative Neuroprotective Activities against Excitotoxicity in Primary Neuronal Cultures (D-Carnosine vs. L-Carnosine)

Studies investigating the neuroprotective potential of carnosine isomers against excitotoxicity in neuronal cultures have highlighted specific differences in their efficacy. In primary mouse cortical neurons challenged with N-methyl-D-aspartate (NMDA), a known excitotoxin, D-carnosine demonstrated neuroprotective effects across a range of concentrations (10, 100, and 200 µM), reducing cell death by 13.1% to 15.0% mdpi.com. In contrast, L-carnosine showed a significant neuroprotective effect only at a higher concentration of 200 µM, reducing cell death by 12.2% mdpi.com. At lower concentrations (10 and 100 µM), L-carnosine did not exhibit significant neuroprotection against NMDA-induced excitotoxicity in this model mdpi.com.

Furthermore, both D- and L-carnosine have been evaluated for their ability to protect neurons against reactive oxygen species (ROS) accumulation. In primary mouse neurons subjected to B27 withdrawal, L-carnosine was found to reduce ROS accumulation by 18.6% at 100 µM and 19.3% at 200 µM. D-carnosine, however, demonstrated a reduction of 14.5% in ROS accumulation when tested at 200 µM mdpi.com. General studies on carnosine (often implying L-carnosine) have shown it reduces neuronal cell death induced by oxygen-glucose deprivation (OGD) by approximately 48.4% and also protects astrocytes from OGD-induced injury, while decreasing reactive oxygen species generation ahajournals.org.

Table 3.1.1: Comparative Neuroprotection Against NMDA-Induced Excitotoxicity in Mouse Cortical Neurons

CompoundConcentrationCell Death Reduction (%)Statistical Significance (p-value)Reference
L-Carnosine10 µMNot significant- mdpi.com
L-Carnosine100 µMNot significant- mdpi.com
L-Carnosine200 µM12.2%0.0307 mdpi.com
D-Carnosine10 µM13.1%0.0183 mdpi.com
D-Carnosine100 µM13.3%0.0164 mdpi.com
D-Carnosine200 µM15.0%0.0058 mdpi.com

Table 3.1.1b: Comparative ROS Scavenging in Primary Mouse Neurons

CompoundConcentrationROS Reduction (%)Statistical Significance (p-value)Reference
L-Carnosine100 µM18.6%0.0032 mdpi.com
L-Carnosine200 µM19.3%0.0021 mdpi.com
D-Carnosine200 µM14.5%0.0438 mdpi.com

Differential Effects on Cellular Senescence and Lifespan in Fibroblast Models (D-Carnosine vs. L-Carnosine)

Studies investigating the impact of carnosine on cellular senescence in human fibroblasts have demonstrated that L-carnosine exerts beneficial effects, including the prolongation of in vitro lifespan and the reduction of senescence markers researchgate.netmsu.rumorelife.orgnih.gov. L-carnosine has been shown to rejuvenate senescent cells, restoring a more juvenile appearance and extending both chronological lifespan and population doublings researchgate.netmsu.rumorelife.orgnih.gov. For instance, L-carnosine at concentrations of 20-50 mM has been reported to increase fibroblast lifespan by 7.1 to 9.4 population doublings (PDs) and to revert senescent phenotypes msu.rumorelife.orgnih.gov.

In stark contrast, D-carnosine has been shown to have no significant beneficial effects on human fibroblasts concerning lifespan extension or the reversal of senescence researchgate.netmsu.rumorelife.orgnih.gov. Experiments using D-carnosine at concentrations similar to those showing efficacy with L-carnosine (e.g., 20-50 mM) did not alter cell morphology, extend lifespan, or prevent the appearance of senescence markers msu.rumorelife.orgnih.gov. This indicates a stereospecificity in carnosine's anti-senescence and lifespan-extending properties, with L-carnosine being active and D-carnosine being inactive in these fibroblast models researchgate.netmorelife.org.

Table 3.1.2: Comparative Effects of L-Carnosine and D-Carnosine on Human Fibroblast Lifespan and Senescence

CompoundConcentrationEffect on Fibroblast Lifespan (Population Doublings)Effect on Senescence PhenotypeReference
L-Carnosine20 mMIncreased by 7.1-8.4 PDsRejuvenates, reduces senescence msu.rumorelife.org
L-Carnosine30 mMIncreased by 4-8 PDsRejuvenates, reduces senescence morelife.org
L-Carnosine50 mMIncreased longevity, retained juvenile appearanceRejuvenates, reduces senescence morelife.orgnih.gov
D-Carnosine20 mMNo significant effectNo effect morelife.org
D-Carnosine50 mMNo significant effectNo effect morelife.orgnih.gov

Molecular Mechanisms of Action Attributed to D-Carnosine

The molecular mechanisms underlying carnosine's protective effects are diverse, involving antioxidant, anti-glycation, and reactive carbonyl species (RCS) quenching activities. The following subsections explore these mechanisms, focusing on findings related to D-carnosine where available.

Differential Scavenging Activities against Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Carnosine is recognized for its potent antioxidant properties, acting as a scavenger of ROS and RNS fisiologiadelejercicio.commdpi.comencyclopedia.pubnih.govnih.govremedypublications.comvu.edu.aumdpi.comoatext.com. Its imidazole (B134444) ring is crucial for its ROS scavenging action fisiologiadelejercicio.comvu.edu.au. While general carnosine exhibits these properties, specific comparative data for D-carnosine's ROS scavenging capacity is available from studies on neuronal cultures. As noted in section 3.1.1, D-carnosine reduced ROS accumulation in primary mouse neurons by 14.5% at 200 µM, whereas L-carnosine achieved a reduction of 19.3% at the same concentration mdpi.com. This suggests that while D-carnosine possesses ROS scavenging activity, it may be less potent than L-carnosine in this specific cellular context mdpi.com. Carnosine also protects against oxidative stress in other cell types, such as oral epithelial cells, by reducing oxidative stress and mitigating DNA damage, potentially through the Nrf2/HO-1 pathway nih.govfrontiersin.orgresearchgate.net. However, specific data differentiating D-carnosine's role in these pathways is not detailed in the provided results.

Stereospecific Metal Ion Chelating Properties

Carnosine, a dipeptide composed of β-alanine and histidine, is recognized for its ability to chelate metal ions, particularly copper(II) and zinc(II) mdpi.com. D-Carnosine, the enantiomer of the naturally occurring L-Carnosine, shares these fundamental metal-chelating capabilities mdpi.comresearchgate.netunifi.it. Research has indicated that while both enantiomers can form complexes with metal ions, modifications to D-Carnosine, such as conjugation with β-cyclodextrin, can reveal stereoselective differences in copper(II) binding. These differences are attributed to noncovalent interactions, including hydrogen bonds, CH-π interactions, and steric and hydrophobic effects originating from the cyclodextrin (B1172386) cavity researchgate.netfigshare.comresearchgate.netcnr.it. The resulting copper(II) complexes of carnosine derivatives, including those involving D-Carnosine, have demonstrated superoxide (B77818) dismutase (SOD)-like activity mdpi.com. Furthermore, zinc(II)-D-Carnosine complexes have been shown to induce the expression of key antioxidant proteins, such as heme oxygenase 1 and heat shock proteins, suggesting a role in cellular defense mechanisms against oxidative stress mdpi.com.

Metal IonCarnosine EnantiomerInteraction PropertyNotes on StereospecificityReference
Copper(II)D-Carnosine (conjugated with β-cyclodextrin)Binding properties (dimeric species)Pronounced difference compared to L-Carnosine derivative; driven by noncovalent interactions. researchgate.netfigshare.comcnr.it
Copper(II)L-Carnosine (conjugated with β-cyclodextrin)Binding properties (dimeric species)Shows differences compared to D-Carnosine derivative. researchgate.netfigshare.comcnr.it
Copper(II)D-CarnosineForms complexes, exhibits SOD-like activityGeneral property shared with L-Carnosine. mdpi.com
Zinc(II)D-CarnosineForms complexes, induces antioxidant protein expressionGeneral property shared with L-Carnosine. mdpi.com

Modulation of Intracellular Signaling Pathways and Enzyme Activities (e.g., Carbonic Anhydrases)

D-Carnosine, along with L-Carnosine and other related histidine-containing dipeptides, has been identified as an activator of various human carbonic anhydrase (CA) isoforms unifi.itnih.govmdpi.com. Studies investigating the interaction of D-Carnosine with carbonic anhydrases have revealed a notable stereoselectivity, with D-Carnosine often exhibiting greater activity than its L-enantiomer across multiple CA isoforms, including hCA I, hCA II, hCA VA, and hCA IX. The most significant enantiomeric ratio (ER) was observed for the hCA IX subtype nih.gov. Molecular docking simulations suggest that the specific arrangement of the imidazole ring within the enzyme's catalytic pocket, influenced by the histidine's stereochemical configuration, is critical for this observed enantioselectivity nih.gov. The activation of carbonic anhydrases by D-Carnosine may contribute to its broader biological effects, potentially by modulating pH homeostasis, which is intrinsically linked to cellular antioxidant and protective mechanisms researchgate.netnih.gov.

Carbonic Anhydrase IsoformD-Carnosine Activity (Relative)L-Carnosine Activity (Relative)Enantioselectivity Ratio (D/L)NotesReference
hCA IHighModerate>1 (D-Carnosine more active)General trend nih.gov
hCA IIPoorVery PoorNot specifiedPoor activity for both nih.gov
hCA VAHighModerate>1 (D-Carnosine more active)General trend nih.gov
hCA IXVery HighModerate4.6 (D-Carnosine more active)Most enantioselective nih.gov

Stereospecific Interactions with Biological Macromolecules (e.g., Proteins, Lipids, Nucleic Acids)

D-Carnosine participates in significant interactions with various biological macromolecules, notably with reactive carbonyl species (RCS) derived from lipid peroxidation and with proteins.

Interaction with Reactive Carbonyl Species (RCS): D-Carnosine is recognized as a potent and selective sequestering agent for cytotoxic RCS, such as 4-hydroxy-trans-2-nonenal (HNE) and acrolein, which are byproducts of lipid peroxidation and contribute to oxidative stress mdpi.comrsc.orgnih.govresearchgate.netrsc.org. Research indicates that D-Carnosine exhibits comparable, and in some instances slightly superior, scavenging activity against these aldehydes compared to L-Carnosine mdpi.comrsc.orgrsc.org. The reaction mechanism typically involves the formation of a Schiff base followed by an intramolecular Michael addition, leading to stable covalent adducts researchgate.netresearchgate.net. This ability to neutralize harmful aldehydes is a key aspect of its protective role in vivo.

AldehydeReaction TimeD-Carnosine Inhibition Rate (%)L-Carnosine Inhibition Rate (%)Reference
HNE1 hour49.244.0 mdpi.comrsc.orgrsc.org
HNE24 hours98.396.4 mdpi.comrsc.orgrsc.org

Interaction with Proteins: D-Carnosine demonstrates interactions with proteins, influencing their structural integrity and function. For instance, both D- and L-Carnosine have been shown to inhibit the fibrillation of α-crystallin, the primary structural protein of the lens, which is a process implicated in cataract formation nih.gov. Molecular dynamics simulations have further elucidated the stereospecific nature of these interactions, particularly in the context of chiral recognition processes, revealing how different binding modes are adopted by carnosine enantiomers based on intermolecular forces such as hydrogen bonds and π-π stacking researchgate.net.

Interaction with Nucleic Acids: While direct, specific interactions of D-Carnosine with nucleic acids are less extensively detailed in the current literature compared to its interactions with aldehydes and proteins, its known antioxidant and metal-chelating properties indirectly suggest a role in protecting DNA from oxidative damage. The chelation of metal ions like copper and zinc, which can catalyze the formation of reactive oxygen species, may contribute to preserving the integrity of nucleic acids mdpi.com.

Compound List:

Carnosine, D- (D-Carnosine)

Carnosine, L- (L-Carnosine)

4-hydroxy-trans-2-nonenal (HNE)

Acrolein

α-Crystallin

Human Carbonic Anhydrase (hCA) isoforms (I, II, VA, IX)

Copper(II)

Zinc(II)

Advanced Analytical and Spectroscopic Techniques for D Carnosine Research

Chromatographic Methodologies for D-Carnosine Separation and Quantification

Chromatographic techniques are indispensable for the precise separation and quantification of D-Carnosine, particularly in complex biological matrices or when distinguishing it from its enantiomer, L-Carnosine. These methods leverage differences in physical and chemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing compounds like D-Carnosine. For UV detection, methods often employ reversed-phase chromatography with specific stationary phases, such as mixed-mode columns, and mobile phases containing water, acetonitrile, and acids like trifluoroacetic acid (TFA) or formic acid researchgate.netsielc.com. Detection is typically performed at wavelengths around 215 nm or 205 nm sielc.comsielc.com. HPLC can also be hyphenated with Mass Spectrometry (MS) detectors, which significantly enhances selectivity and sensitivity by providing mass-to-charge ratio information. This coupling allows for more confident identification and quantification, especially in complex samples where UV detection alone might be insufficient researchgate.netnih.gov. Research has demonstrated the ability to separate carnosine enantiomers using chiral stationary phases, allowing for the direct quantification of D-Carnosine when present as an impurity or in specific formulations researchgate.netnih.gov.

Table 4.1.1: Representative HPLC Method Parameters for Carnosine Analysis

ParameterMethod 1 (UV Detection)Method 2 (MS Detection)
Column Primesep 100 (Mixed-mode)Chirobiotic T (Chiral)
Mobile Phase Acetonitrile/Water (20:80%) with 0.6% TFAWater with 0.1% Formic Acid / Acetonitrile (20-40%)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 215 nmElectrospray Ionization Mass Spectrometry (ESI-MS)
Retention Time ~5.21 minVaries with mobile phase composition
Key Application General quantification, dietary supplementsEnantiomeric separation, sensitive detection, trace analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantitative analysis of D-Carnosine, particularly in biological matrices where low concentrations are expected unimi.itcnr.itnih.gov. This technique involves separating the analyte by LC, followed by two stages of mass analysis in a tandem mass spectrometer, providing highly specific detection based on precursor and product ion transitions. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS (HILIC-MS/MS) is particularly well-suited for polar compounds like D-Carnosine, enabling efficient separation and sensitive quantification with reduced sample preparation steps unimi.itcnr.itmdpi.com. The development of methods utilizing stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample preparation and instrument performance cnr.it. Research has focused on optimizing these methods for various biological samples, including plasma and tissue, with reported limits of detection (LODs) and quantification (LOQs) in the ng/g or nM range nih.govrsc.org.

Table 4.1.2: LC-MS/MS and HILIC-MS/MS Method Characteristics for Carnosine

ParameterLC-MS/MS (General)HILIC-MS/MS (Specific for Carnosine)
Column C18, HILICHILIC (e.g., Hypersil Gold HILIC)
Mobile Phase Acetonitrile/Water with modifiers (e.g., formic acid)Acetonitrile/Water with ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer
Ionization Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
LOD/LOQ Example ~0.4 nM (plasma) rsc.org~0.41–3.07 ng/g (MBM) nih.gov, ~1.0 nM (plasma) rsc.org
Key Application Sensitive quantification in biological fluids, tissuesQuantification of polar peptides, trace analysis, biomarker studies

Capillary Electrophoresis (CE) with Chemiluminescence and Contactless Conductivity Detection

Capillary Electrophoresis (CE) offers a complementary approach to HPLC for D-Carnosine analysis, characterized by high separation efficiency and minimal solvent consumption mdpi.commdpi.com. While UV detection in CE can be limited by the low absorbance of peptides, enhanced sensitivity can be achieved through derivatization followed by laser-induced fluorescence (LIF) detection or by employing highly sensitive detection methods like chemiluminescence (CL) or capacitively coupled contactless conductivity detection (C4D) mdpi.commdpi.comrsc.orgnih.govacs.org. Chemiluminescence detection, often requiring pre-column labeling with reagents like N-(4-aminobutyl)-N-ethylisoluminol (ABEI), has demonstrated detection limits in the molar range for carnosine-related peptides nih.gov. Contactless conductivity detection (C4D) provides a non-destructive and sensitive method for charged analytes like D-Carnosine, without the need for direct contact between the electrodes and the buffer, thus avoiding electrode fouling mdpi.commdpi.com. These CE techniques are valuable for analyzing D-Carnosine in various matrices, including health supplements and biological samples mdpi.com.

Table 4.1.3: CE Method Parameters for Carnosine Analysis

ParameterCE-LIF (Pre-labeling)CE-CL (Microchip)CE-C4D (Microchip)
Buffer 112 mmol/L Sodium borate (B1201080) (pH 10.4-10.8)50 mM Borate buffer (pH 9.2) for derivatization, then separation buffer50 mM CuSO4 + 0.05% HAc (pH 4.5)
Detection Laser-Induced Fluorescence (LIF)Chemiluminescence (CL) with ABEI labelingCapacitively Coupled Contactless Conductivity Detection (C4D)
Detection Limit ~3.94–4.73 nmol/L nih.gov~3.0×10−8 M nih.gov~5 × 10−6 to 5 × 10−5 M mdpi.com
Key Application Sensitive peptide analysis in biological/food samplesSensitive peptide analysis in biological samplesAnalysis in health supplements, environmental samples

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are crucial for confirming the identity, structure, and purity of D-Carnosine, as well as for understanding its interactions, such as with metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-MRS) for In Vitro and Ex Vivo Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H NMR) and proton Magnetic Resonance Spectroscopy (1H-MRS), is a powerful tool for the structural elucidation and quantification of D-Carnosine. In vitro studies using phantoms have shown that 1H NMR provides characteristic chemical shifts for D-Carnosine protons, allowing for its identification and quantification mdpi.comresearchgate.netbiorxiv.org. For instance, specific signals corresponding to the imidazole (B134444) ring, methylene (B1212753) groups, and amide protons are observed researchgate.netmdpi.com. Ex vivo 1H-MRS has been explored for non-invasive measurement of muscle carnosine in vivo. While in vitro studies demonstrate excellent linearity and signal quality, in vivo measurements can be affected by signal broadening and overlap with other imidazole-containing compounds like free histidine biorxiv.orgbiorxiv.org. Advanced NMR techniques, including 2D NMR experiments like COSY, HSQC, and HMBC, are instrumental in assigning complex spectra and confirming structural details, especially in the context of D-Carnosine derivatives or metal complexes mdpi.comresearchgate.netlibretexts.orgfrontiersin.org.

Table 4.2.1: Characteristic 1H NMR Signals for Carnosine (Representative Values)

Proton Type / GroupChemical Shift (δ, ppm)Notes
Imidazole C5-H~6.89Methine proton on imidazole ring
Imidazole C2-H~7.66Methine proton on imidazole ring
Amide N-H~7.89Broad singlet, can be exchangeable
α-His-CH~4.40Methine proton adjacent to the histidine carboxyl group
β-His-CH2~3.08, ~3.16Methylene protons of the histidine moiety
β-Ala-CH2~2.60, ~2.92Methylene protons of the β-alanine moiety
Note: Values may vary slightly depending on solvent, concentration, and experimental conditions.

Raman and Infrared (IR) Spectroscopic Studies of D-Carnosine and its Metal Complexes

Raman and Infrared (IR) spectroscopy provide complementary information about the vibrational modes of D-Carnosine, aiding in its structural characterization and the study of its interactions with metal ions. IR spectroscopy typically reveals characteristic absorption bands associated with functional groups such as the terminal amine (N-H stretching), amide carbonyl (C=O stretching), and carboxylate groups (COO- stretching) researchgate.netmdpi.comnih.govacs.orgconicet.gov.ar. Raman spectroscopy is sensitive to molecular vibrations and can provide insights into the imidazole ring's structure and its involvement in coordination researchgate.netresearchgate.netpurdue.edulibretexts.org. Studies on D-Carnosine metal complexes, for example with copper(II) or zinc(II), show shifts in vibrational frequencies upon complexation, indicating coordination through specific atoms like the imidazole nitrogen or carboxylate oxygen conicet.gov.arresearchgate.netresearchgate.net. These techniques are valuable for understanding the structural changes and bonding involved in D-Carnosine's interactions with metal ions, which can influence its biological activity conicet.gov.arresearchgate.net.

Table 4.2.2: Key Vibrational Frequencies for Carnosine (IR and Raman)

TechniqueBand Assignment / Functional GroupApproximate Wavenumber (cm-1)Notes
IRN-H Stretching (terminal amine)3237, 3049Asymmetric and symmetric stretching modes
IRC=O Stretching (amide carbonyl)1643Characteristic amide band
IRCOO- Asymmetric Stretching~1590-1610Affected by coordination to metal ions
IRCOO- Symmetric Stretching~1390-1410Affected by coordination to metal ions
RamanImidazole Ring Vibrations~1433, 1469, 1498, 1572, 1666Sensitive to ring structure and tautomeric form; specific bands can shift upon metal coordination
RamanC-H Deformation (imidazole)~990Can be indicative of imidazole ring interactions

Compound List

D-Carnosine

Energy-Resolved Mass Spectrometry for Isomeric Differentiation

Energy-Resolved Mass Spectrometry (ER MS) is a powerful technique that provides insights into the energetic landscape of ion fragmentation, enabling the differentiation of isomeric compounds. This method involves acquiring tandem mass spectrometry (MS/MS) spectra of precursor ions at varying collision energies or excitation voltages. By analyzing the resulting "breakdown curves" or "survival yield" plots, subtle differences in the stability and fragmentation pathways of isomers can be elucidated.

In the context of carnosine stereoisomers, ER MS can be applied to differentiate between D- and L-carnosine, particularly when they are part of larger molecular structures or complexes. For instance, studies involving isomeric peptides that incorporate carnosine have explored ER MS for distinguishing structural variations mdpi.comresearchgate.net. These studies found that while high-resolution MS/MS spectra and ER MS alone often yielded similar fragmentation patterns, primarily characterized by neutral losses from amino acid residues like arginine, the integration of chemometric analysis, such as Principal Component Analysis (PCA), proved effective. PCA analyzes the entire MS/MS spectral data across multiple excitation energies, allowing for the identification of subtle, yet distinct, fragment ion patterns associated with each isomer mdpi.comresearchgate.net. This approach highlights the potential of ER MS, when coupled with advanced data processing, to resolve closely related structural entities.

General applications of ER MS in chiral analysis involve the formation of diastereomeric complexes, often facilitated by metal ions or chiral selectors, which are then subjected to collision-induced dissociation (CID). Differences in the dissociation rates or fragmentation patterns of these diastereomeric complexes, as observed across a range of collision energies, can be used for chiral discrimination unipd.itnih.govdiva-portal.orgjst.go.jp. Multivariate calibration models, which utilize data from multiple excitation voltages, can further enhance the analytical performance of ER MS for quantifying isomeric mixtures preprints.org.

Advanced Sample Preparation and Derivatization Strategies for Stereoisomer Analysis

Accurate stereoisomer analysis of D-carnosine often necessitates sophisticated sample preparation and derivatization techniques, particularly when employing chromatographic methods coupled with mass spectrometry. These strategies aim to convert enantiomers into separable diastereomers or to utilize chiral stationary phases for direct separation.

Derivatization Strategies:

Derivatization involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which possess different physical and chemical properties and can thus be separated on achiral stationary phases.

Phthalaldehyde (OPA) and Thiol Reagents: A common approach for carnosine enantiomers involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol, such as N-acetyl-l-cysteine or N-acetyl-l-aminothiopropionic acid. This reaction yields non-enantiomeric derivatives that are amenable to separation via reversed-phase liquid chromatography (RPLC). Detection can be achieved using fluorescence or mass spectrometry researchgate.netrsc.org. The limit of quantification (LLOQ) for carnosine enantiomers using OPA and N-acetyl-l-cysteine has been reported as 40 ng/mL researchgate.net.

Marfey's Reagent Analogs: Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide (l-FDAA, Marfey's reagent) and its more sensitive counterpart, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), are widely employed. These reagents react with amino acid enantiomers to form diastereomeric derivatives that can be separated by HPLC and detected by LC-MS/MS, offering high sensitivity and selectivity nih.gov.

Axially Chiral Derivatizing Agents: Sophisticated agents such as (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) have been developed for highly sensitive, simultaneous analysis of amino acid enantiomers using LC-MS/MS. This method can achieve attomole (amol) detection limits and provides complete chiral separation with controlled elution order, where D-amino acids elute before their L-counterparts epa.gov.

N-Carboxyanhydrides (NCAs): Reagents like N-Fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) react with amino acids to form diastereomeric N-protected dipeptides, which are then separable by HPLC oup.com.

Direct Separation Using Chiral Stationary Phases (CSPs):

Alternatively, direct enantioseparation can be achieved without derivatization by using specialized chiral stationary phases (CSPs).

Teicoplanin-based CSPs: These phases are compatible with mass spectrometry and have been successfully used for the direct enantioseparation of carnosine. Using a water/methanol eluent, separation and resolution factors (Rs) of 2.60 and 4.16, respectively, have been reported, allowing for hyphenation with electrospray mass spectrometry for enhanced detection nih.govresearchgate.netnih.gov.

Penicillamine-based CSPs: Chiral ligand-exchange chromatography employing a penicillamine-based stationary phase can also achieve direct enantioseparation of carnosine, yielding high resolution factors (e.g., Rs of 3.37 and 12.34). However, the use of a copper(II) sulfate (B86663) eluent, while effective for separation, is not compatible with mass spectrometry detectors nih.gov.

The integration of these advanced analytical techniques, including ER MS and various derivatization or direct chiral separation methods coupled with sensitive detection like LC-MS/MS, provides robust capabilities for the precise analysis and differentiation of D-carnosine from its enantiomer.

Table of Key Analytical Performance Metrics

Technique/ReagentAnalyte(s) / ContextKey Performance MetricReference(s)
Derivatization + LC-MS/MS
(R)-BiAC DerivatizationAmino acid enantiomers (general)Attomole (amol) detection limits (S/N=3) epa.gov
Rs > 1.9 for complete chiral separation epa.gov
OPA + N-acetyl-l-cysteine DerivatizationCarnosine enantiomersLLOQ: 40 ng/mL researchgate.net
l-FDLA DerivatizationAmino acid enantiomers (general)Higher sensitivity and separation than l-FDAA nih.gov
Direct Separation (Chiral Stationary Phases)
Teicoplanin-based CSPCarnosine enantiomersRs: 2.60, Resolution: 4.16 (MS-compatible) nih.govresearchgate.netnih.gov
Penicillamine-based CSPCarnosine enantiomersRs: 3.37, Resolution: 12.34 (Not MS-compatible) nih.gov
ER MS / MS/MS Isomeric peptides incorporating Carnosine (e.g., TAT1-Car)ER MS alone inconclusive; PCA of MS/MS spectra effective mdpi.comresearchgate.net

Theoretical and Computational Investigations of D Carnosine

Quantum-Chemical Simulations (e.g., Density Functional Theory, DFT) for Conformational Analysis and Electronic Structure

Quantum-chemical simulations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of D-Carnosine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its most stable three-dimensional shapes (conformations).

Detailed research in this area has focused on calculating the optimal molecular geometry, vibrational frequencies, and electronic properties. dntb.gov.ua Studies on the carnosine molecule, for instance, have utilized the B3LYP hybrid functional combined with basis sets like 6-31+G(d,p) or 6-311G++(d,p) to achieve a balance between accuracy and computational cost. dntb.gov.uaacs.org These calculations are crucial for understanding the spatial arrangement of D-Carnosine's functional groups—the β-alanine residue, the D-histidine imidazole (B134444) ring, the carboxyl group, and the amino group. The analysis identifies the most stable conformers by exploring the potential energy surface, revealing how intramolecular hydrogen bonds and other non-covalent interactions dictate the molecule's preferred shape in different environments (e.g., in a vacuum or in water). dntb.gov.uaphysics.gov.az This conformational information is the foundation for understanding how D-Carnosine interacts with other molecules. Furthermore, DFT is used to calculate electronic structure properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), which are key to predicting the molecule's chemical reactivity. acs.orgnih.gov

Table 1: Summary of Quantum-Chemical Simulation Methods Applied to Carnosine Analysis This table summarizes common computational approaches used for analyzing carnosine and its analogues, providing a framework for the theoretical study of D-Carnosine.

Computational Method Functional Basis Set Software Investigated Properties Reference(s)
Density Functional Theory (DFT)B3LYP6-31+G(d,p)Gaussian 09Spatial and electronic structure, conformational stability, tautomeric forms. dntb.gov.ua
Density Functional Theory (DFT)B3LYP6-311G++(d,p)Gaussian-09Molecular geometry optimization, chemical reactivity, structural stability. acs.orgnih.gov
Molecular MechanicsNot ApplicableNot ApplicableNot specifiedConformational analysis of zwitterionic tautomers, intramolecular hydrogen bonding. physics.gov.az

Molecular Docking and Dynamics Simulations to Model Stereospecific Interactions with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as D-Carnosine, binds to a biological macromolecule. Docking predicts the preferred orientation of the ligand in the binding site, while MD simulates the behavior of the complex over time, providing insights into its stability and the dynamics of the interaction.

A critical application for D-Carnosine is modeling its interaction with enzymes that metabolize its enantiomer, L-Carnosine. D-Carnosine is known to be resistant to hydrolysis by human serum carnosinase (CN1). unimi.it MD simulations have been employed to study the binding of substrates like L-Carnosine to CN1, revealing the key interactions necessary for catalysis. peerj.com By comparing these findings with simulations of D-Carnosine, researchers can elucidate the molecular basis for its resistance; the different stereochemistry of the D-histidine residue prevents the molecule from achieving the precise orientation within the active site required for enzymatic cleavage.

Simulations have also been used to explain the stereoselective activation of other enzymes. In a study on human carbonic anhydrases (hCA), docking simulations showed that D-Carnosine is a more potent activator of several isoforms than L-Carnosine. nih.govmdpi.com The computational models revealed that the carboxyl terminus of D-Carnosine forms a favorable hydrogen bond with the Trp5 residue in the hCA II binding site. nih.gov In contrast, the L-enantiomer is forced into a different, less optimal pose due to steric hindrance, constraining its imidazole ring to a more external position. nih.gov Similar in silico approaches have been used to model the interactions of carnosine with other targets like the P-glycoprotein transporter and the ACE2 receptor. nih.govmdpi.com

Table 2: In Silico Modeling of D-Carnosine Interactions with Biological Targets

Biological Target Simulation Type Key Findings for D-Carnosine or Stereoisomer Comparison Reference(s)
Human Carbonic Anhydrase II (hCA II)Molecular DockingD-Carnosine shows a better fit than L-Carnosine due to favorable H-bonding with Trp5 and reduced steric hindrance. nih.govmdpi.com
Human Serum Carnosinase (CN1)Molecular DynamicsD-Carnosine is resistant to hydrolysis; its stereochemistry prevents optimal alignment in the catalytic site compared to L-Carnosine. unimi.itpeerj.com
Teicoplanin A2-2 Chiral SelectorMolecular DynamicsD-Carnosine forms a unique stabilizing charge-charge interaction not possible for L-Carnosine, explaining chiral recognition. researchgate.net
P-glycoprotein (P-gp)Docking & MDCarnosine binding is stabilized by hydrogen bonds with residues such as GLU875 and GLN946. nih.gov

In Silico Prediction of D-Carnosine Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity of D-Carnosine, particularly its well-known ability to scavenge cytotoxic reactive carbonyl species (RCS). In silico studies have confirmed that D-Carnosine retains the potent quenching activity of its natural counterpart, L-Carnosine. researchgate.netcapes.gov.br

Molecular modeling has been used to design and evaluate derivatives of D-Carnosine with potentially enhanced reactivity. researchgate.net By analyzing the stereo-electronic parameters of the molecule, researchers can predict how modifications to its structure will affect its ability to react with specific RCS like 4-hydroxy-trans-2-nonenal (HNE), acrolein, methylglyoxal (B44143) (MGO), and malondialdehyde (MDA). researchgate.netresearchgate.net These computational predictions help guide the synthesis of more effective sequestering agents. The mechanism often involves the nucleophilic attack by the imidazole ring or the primary amino group of D-Carnosine on the electrophilic carbon of the carbonyl compound. DFT calculations can model the transition states and reaction energy profiles for these pathways, providing a detailed mechanistic understanding of the quenching process. acs.orgresearchgate.net

Comparative Computational Analysis of Stereoisomeric Binding Affinities and Molecular Recognition Events

A significant strength of computational analysis is its ability to perform direct, controlled comparisons between stereoisomers, explaining differences in their biological activity at the molecular level. The differential behavior of D- and L-Carnosine provides a classic case study for such analyses.

As previously mentioned, docking studies of human carbonic anhydrase activators rationalized the higher activity of D-Carnosine by showing its superior fit within the enzyme's active site compared to L-Carnosine. nih.govmdpi.com The specific arrangement of D-Carnosine's charged termini and imidazole ring allows for more stable and effective interactions. nih.gov

Perhaps the most detailed example of stereoisomeric molecular recognition comes from studies of enantioseparation using chiral stationary phases in chromatography. An in silico study using molecular dynamics simulations successfully rationalized the experimental observation that D-Carnosine ((R)-carnosine) binds more strongly to a Teicoplanin A2-2 based chiral selector than L-Carnosine. researchgate.net The simulations revealed that only D-Carnosine is able to form a crucial stabilizing charge-charge interaction between its ionized imidazole ring and a carboxylate group on the chiral selector. researchgate.net This specific interaction, impossible for the L-enantiomer due to its different spatial configuration, is the key molecular recognition event that allows for the chromatographic separation of the two isomers. These comparative analyses underscore how subtle changes in stereochemistry can lead to significant differences in molecular interactions and binding affinities.

Table 3: Comparative Binding Interactions of Carnosine Stereoisomers from Computational Studies

Target/System D-Carnosine Interaction L-Carnosine Interaction Basis of Stereoselectivity Reference(s)
Human Carbonic Anhydrase II Favorable H-bond with Trp5; optimal fit in binding site.Steric hindrance forces a less favorable, more external arrangement.D-isomer achieves a lower energy, more stable binding pose. nih.govmdpi.com
Teicoplanin A2-2 Selector Forms a stabilizing charge-charge interaction between its imidazole ring and the selector's carboxylate group.Unable to form the equivalent stabilizing charge-charge interaction.Unique intermolecular interaction is only geometrically possible for the D-isomer. researchgate.net
Human Serum Carnosinase (CN1) Binds but is not in a catalytically competent orientation.Binds in an orientation that allows for efficient enzymatic hydrolysis.Stereochemistry of the D-histidine residue prevents proper alignment with catalytic residues. unimi.itpeerj.com

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying D-Carnosine’s biochemical mechanisms?

  • Use the P-E/I-C-O framework to structure your question:

  • Population (P): Target organism or cell type (e.g., murine neurons, human skeletal muscle cells).
  • Exposure/Intervention (E/I): D-Carnosine dosage, administration route, or molecular interactions (e.g., "50 mg/kg intraperitoneal injection").
  • Comparison (C): Control groups (e.g., L-Carnosine, placebo, or baseline measurements).
  • Outcome (O): Measurable endpoints (e.g., antioxidant activity via ROS scavenging assays, glycation inhibition quantified by AGEs reduction).
    • Example: "In aging murine models (P), how does chronic D-Carnosine supplementation (E) compared to L-Carnosine (C) affect hippocampal oxidative stress markers (O)?" .

Q. What experimental design considerations are critical for in vitro studies of D-Carnosine?

  • Variables:

  • Independent: Concentration gradients (e.g., 0.1–10 mM), exposure duration.
  • Dependent: Quantifiable outcomes (e.g., mitochondrial membrane potential via JC-1 staining, proteasome activity).
    • Controls: Include stereochemical controls (L-Carnosine) and vehicle-only groups.
    • Replication: Minimum triplicate assays to account for cell-line variability .

Q. How do I ensure methodological rigor when analyzing D-Carnosine’s pharmacokinetics?

  • Sample preparation: Use HPLC-MS/MS with chiral columns to distinguish D- and L-isoforms.
  • Data validation: Cross-reference with stability studies (e.g., pH-dependent degradation profiles at 37°C).
  • Statistical thresholds: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced Research Questions

Q. How can conflicting data on D-Carnosine’s neuroprotective efficacy be reconciled?

  • Contradiction analysis framework:

Assay sensitivity: Compare methodologies (e.g., fluorometric vs. luminescent ROS detection).

Model systems: Evaluate species-specific metabolic pathways (e.g., murine vs. human dipeptidase activity).

Dosage thresholds: Identify non-linear dose-response relationships using segmented regression.

  • Example: Discrepancies in AGE inhibition may stem from varying glycation substrates (e.g., bovine serum albumin vs. collagen) .

Q. What meta-analysis strategies are suitable for synthesizing D-Carnosine’s antioxidant effects across heterogeneous studies?

  • Inclusion criteria: Prioritize studies with:

  • Clear stereochemical confirmation (e.g., chiral chromatography).
  • Standardized outcome measures (e.g., TBARS assay for lipid peroxidation).
    • Statistical harmonization: Convert effect sizes to Cohen’s d for cross-study comparability.
    • Bias mitigation: Use Egger’s regression to assess publication bias in small-sample studies .

Q. How do I address the methodological limitations of in vivo D-Carnosine bioavailability studies?

  • Challenges: Rapid hydrolysis by serum carnosinase.
  • Solutions:

  • Prodrug analogs: Test stabilized derivatives (e.g., acetylated D-Carnosine).
  • Tissue-specific delivery: Use nanoparticle encapsulation targeting skeletal muscle or CNS.
  • Pharmacokinetic modeling: Fit data to two-compartment models with first-order elimination .

Data Contradiction and Interpretation

Q. Why do some studies report D-Carnosine as ineffective in AGE inhibition compared to L-Carnosine?

  • Hypothesis: Stereochemical orientation may alter binding affinity to carbonyl groups.
  • Testing strategy:

Molecular docking simulations: Compare D- vs. L-Carnosine interactions with glycation-prone residues (e.g., arginine).

Isothermal titration calorimetry (ITC): Quantify binding thermodynamics.

  • Outcome: If D-Carnosine shows lower affinity, explore structural analogs (e.g., D-Histidine) .

Q. How can I optimize multivariate analysis for D-Carnosine’s pleiotropic effects?

  • Data integration: Use principal component analysis (PCA) to cluster outcomes like antioxidant activity, metal chelation, and pH buffering.
  • Machine learning: Train random forest models to identify predictors of efficacy (e.g., baseline oxidative stress levels).
  • Visualization: Generate heatmaps with hierarchical clustering for cross-tissue response patterns .

Tables: Key Methodological Considerations

Aspect Recommendation Evidence Source
Stereochemical validationHPLC-MS/MS with chiral columns (e.g., Chirobiotic T)
Dosage standardization0.5–5 mM in vitro; 50–200 mg/kg in vivo (murine)
Outcome harmonizationTBARS for lipid peroxidation; Amplex Red for H₂O₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.